molecular formula C16H13ClN2O2S B2748742 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325987-42-6

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2748742
M. Wt: 332.8
InChI Key: HLZYJUUETLFMOD-UHFFFAOYSA-N
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Description

“4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. It has a molecular formula of C16H13ClN2O2S and a molecular weight of 332.8. It’s worth noting that benzothiazole derivatives have been studied for their wide range of biological activities and medicinal applications .

Scientific Research Applications

Chemical Synthesis and Characterization

Benzothiazole derivatives are synthesized through various chemical reactions, involving active methylene compounds and omega-chloroalkyl isocyanates or isothiocyanates, yielding a range of heterocyclic compounds. These reactions are crucial for the development of novel compounds with potential biological activities (Basheer & Rappoport, 2006). Moreover, the synthesis of benzothiazole-linked pyridine derivatives demonstrates the versatility of benzothiazole as a core structure for developing compounds with varied antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

Benzothiazole derivatives are evaluated for their antimicrobial activity, indicating their potential as therapeutic agents. The synthesis of new benzothiazole compounds and their subsequent testing against bacterial and fungal strains reveal variable and modest activity, highlighting their potential in antimicrobial drug development (Naganagowda & Petsom, 2011; Obasi et al., 2017).

Material Science and Photophysical Properties

The exploration of benzothiazole derivatives in material science, particularly in the development of blue light-emitting compounds, showcases their potential in optoelectronic applications. The synthesis and characterization of benzothiazole/benzoxazol-2-yl-chromen-2-ones provide insights into their fluorescence properties, offering opportunities for the development of new photophysical materials (Mahadevan et al., 2014).

Future Directions

The future directions for the study of “4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further exploration of their biological activities, development of novel synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZYJUUETLFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

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